5-Aza-2'-deoxy Cytidine-15N4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Choose 5-Aza-2'-deoxy Cytidine-15N4 (Decitabine-15N4) for your bioanalytical workflows—its four non-exchangeable 15N labels on the triazine core eliminate hydrogen-deuterium exchange risks that plague deuterated analogs, ensuring unmatched quantification accuracy in protic solvents and biological matrices. The +4 Da mass shift cleanly separates analyte from internal standard in LC-MS/MS, meeting FDA/EMA regulatory expectations for ANDA and DMF submissions. Precisely characterize decitabine PK/PD (AUC, Cmax, t1/2) with confidence. ≥98% purity and isotopic enrichment. Immediate shipping available.

Molecular Formula C₈H₁₂¹⁵N₄O₄
Molecular Weight 232.18
Cat. No. B1158148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxy Cytidine-15N4
Synonyms4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one-15N4;  2-Desoxy-5-azacytidine-15N4;  2’-Deoxy-5-azacytidine-15N4;  DAC-15N4;  Dacogen-15N4;  Decitabine-15N4;  NSC 127716-15N4;  β-Decitabine-15N4; 
Molecular FormulaC₈H₁₂¹⁵N₄O₄
Molecular Weight232.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aza-2'-deoxy Cytidine-15N4: Stable Isotope-Labeled Decitabine for Quantitative Bioanalysis and Epigenetic Research


5-Aza-2'-deoxy Cytidine-15N4 (Decitabine-15N4) is a stable isotope-labeled analog of the DNA methyltransferase inhibitor decitabine, in which four 14N atoms are replaced with the stable, non-radioactive 15N isotope . This labeling confers a molecular weight of 232.18 g/mol (unlabeled: 228.20 g/mol) and a mass shift of +4 Da, making it chemically identical to the parent drug but spectrometrically distinct [1]. It is manufactured to high isotopic enrichment (typically ≥98% 15N) and purity (≥98%) to serve as an internal standard for accurate quantification of decitabine in complex biological matrices via LC-MS/MS [2].

Why Unlabeled Decitabine or Alternative Isotopologues Cannot Substitute for 5-Aza-2'-deoxy Cytidine-15N4 in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis, the use of an internal standard is mandatory to correct for analyte loss during sample preparation, matrix-induced ion suppression/enhancement, and instrument variability. Unlabeled decitabine cannot serve this purpose because it co-elutes and shares the same mass transitions as the analyte, precluding differentiation . While other isotopologues (e.g., Decitabine-d3, Decitabine-13C2,15N4) exist, 5-Aza-2'-deoxy Cytidine-15N4 offers a critical advantage: its 15N labels are positioned on non-exchangeable nitrogen atoms within the triazine core, ensuring label stability under all analytical conditions, unlike deuterium labels which are prone to hydrogen-deuterium exchange in protic solvents or biological matrices . This label stability directly impacts quantification accuracy and reproducibility, making simple substitution with a non-15N4 isotopologue a significant risk to data integrity .

Quantitative Differentiation: 5-Aza-2'-deoxy Cytidine-15N4 vs. Alternative Internal Standards and Unlabeled Decitabine


Superior Label Stability: 15N4 vs. Deuterium-Labeled Decitabine for LC-MS/MS Internal Standardization

Deuterium-labeled internal standards (e.g., Decitabine-d3) can undergo proton/deuterium exchange when placed on carbon atoms adjacent to carbonyls or in aromatic positions, leading to inaccurate quantification. 5-Aza-2'-deoxy Cytidine-15N4 incorporates 15N isotopes on non-exchangeable nitrogen atoms within the heterocyclic core, providing a stable mass difference that does not degrade under analytical conditions . This is a direct head-to-head comparison based on chemical stability principles, where 15N labels offer 0% exchange risk versus a significant, condition-dependent risk for deuterium labels .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Validated Use in Published LC-MS/MS Method: Quantification of Decitabine in Murine Plasma

A 2024 study validated a sensitive UHPLC-MS/MS method for quantifying low-dose decitabine in mouse plasma, explicitly utilizing a stable isotope-labeled internal standard to achieve a lower limit of quantitation (LLOQ) of 1 ng/mL [1]. While the study used a [13C2,15N4]-Decitabine isotopologue, the core requirement for a +4 Da mass shift from 15N4 labeling was met, demonstrating the essential role of this specific label configuration in achieving the reported assay sensitivity and precision [2]. This cross-study comparison confirms that the 15N4 label provides a sufficient mass difference for robust quantitation.

Pharmacokinetics Method Validation Preclinical Studies

Specified Purity and Isotopic Enrichment: Meeting Regulatory Standards for Internal Standards

5-Aza-2'-deoxy Cytidine-15N4 is commercially available with a minimum purity of 98% and isotopic enrichment of 98% 15N [1]. This level of enrichment is critical because the presence of unlabeled species (M+0) in the internal standard directly contributes to the analyte signal, causing positive bias and compromising accuracy, especially near the LLOQ . In comparison, lower-grade standards or those with unspecified enrichment may contain >2% unlabeled compound, potentially invalidating assay data in regulated bioanalysis.

Quality Control Analytical Standards Regulatory Compliance

Definitive Application Scenarios for 5-Aza-2'-deoxy Cytidine-15N4 Based on Quantitative Evidence


Validated Bioanalytical Method Development for Decitabine Quantification in Plasma and Tissues

The compound's stable +4 Da mass shift and non-exchangeable 15N labels make it the internal standard of choice for developing and validating LC-MS/MS methods to measure decitabine concentrations in complex biological matrices [1]. Its use is directly supported by published methods achieving low ng/mL sensitivity, essential for tracking the drug in low-dose regimens and combination therapies [2].

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Accurate quantification of decitabine is paramount in understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship. The high isotopic enrichment and chemical purity of 5-Aza-2'-deoxy Cytidine-15N4 ensure reliable plasma concentration-time data, enabling robust PK parameter estimation (e.g., AUC, Cmax, t1/2) and correlation with downstream pharmacodynamic effects like DNA hypomethylation [2].

Regulated Bioanalysis for ANDA and DMF Submissions

For pharmaceutical companies developing generic decitabine formulations or new drug applications, the use of a high-purity, stable, and well-characterized internal standard like 5-Aza-2'-deoxy Cytidine-15N4 is a regulatory expectation . Its specified ≥98% purity and enrichment provides the traceability and reliability required for bioanalytical reports supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aza-2'-deoxy Cytidine-15N4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.